molecular formula C18H26O4S B14706833 2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate CAS No. 17901-23-4

2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14706833
CAS No.: 17901-23-4
M. Wt: 338.5 g/mol
InChI Key: YPMDZJACSWRUEV-UHFFFAOYSA-N
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Description

2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C18H26O4S and a molecular weight of 338.462 g/mol . It is characterized by its unique structure, which includes two cyclohexene rings connected by an ethylsulfanyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with ethylsulfanyl groups under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate is unique due to its dual cyclohexene rings connected by an ethylsulfanyl group, which imparts specific chemical properties and reactivity. This structural uniqueness makes it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

17901-23-4

Molecular Formula

C18H26O4S

Molecular Weight

338.5 g/mol

IUPAC Name

2-[2-(cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C18H26O4S/c19-17(15-7-3-1-4-8-15)21-11-13-23-14-12-22-18(20)16-9-5-2-6-10-16/h1-3,5,15-16H,4,6-14H2

InChI Key

YPMDZJACSWRUEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)OCCSCCOC(=O)C2CCC=CC2

Origin of Product

United States

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